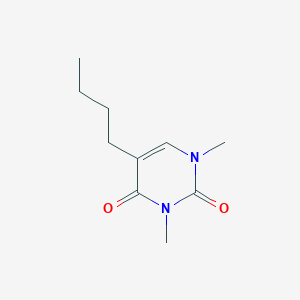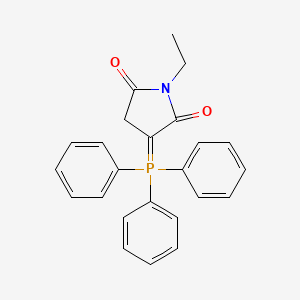
Methyl 2,3-dihydroxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dihydroxy-3-methylbutanoate is an organic compound with the molecular formula C6H12O4 It is a derivative of butanoic acid and is characterized by the presence of two hydroxyl groups and a methyl group attached to the butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dihydroxy-3-methylbutanoate can be achieved through several methods. One common approach involves the esterification of 2,3-dihydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-dihydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dioxo-3-methylbutanoate or 2,3-dicarboxy-3-methylbutanoate.
Reduction: Formation of 2,3-dihydroxy-3-methylbutanol.
Substitution: Formation of methyl 2,3-dialkoxy-3-methylbutanoate or methyl 2,3-diacyl-3-methylbutanoate.
Applications De Recherche Scientifique
Methyl 2,3-dihydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a metabolite in certain biological pathways, particularly in yeast metabolism.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of methyl 2,3-dihydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl groups and ester functionality allow it to participate in enzymatic reactions, influencing cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 2,3-dihydroxy-3-methylbutanoate can be compared with other similar compounds such as:
Methyl 3-hydroxy-2-methylbutanoate: Differing in the position of the hydroxyl group.
Methyl 2-hydroxy-3-methylbutanoate: Differing in the number and position of hydroxyl groups.
3-Methylbutanoic acid: Lacking the ester and hydroxyl groups.
Propriétés
IUPAC Name |
methyl 2,3-dihydroxy-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,9)4(7)5(8)10-3/h4,7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRZRNYIIZFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504098 |
Source


|
| Record name | Methyl 2,3-dihydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80567-47-1 |
Source


|
| Record name | Methyl 2,3-dihydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)


![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)



![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)
